![molecular formula C10H20O3 B14358572 [(Octan-3-yl)oxy]acetic acid CAS No. 92759-91-6](/img/structure/B14358572.png)
[(Octan-3-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Octan-3-yl)oxy]acetic acid is an organic compound with the molecular formula C10H20O3 It is an ester derivative of acetic acid and octanol, characterized by its unique structure where an octan-3-yl group is attached to the acetic acid moiety through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(Octan-3-yl)oxy]acetic acid can be synthesized through the esterification of octan-3-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(Octan-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
Oxidation: Octanoic acid and acetic acid.
Reduction: Octan-3-ol and ethanol.
Substitution: Various substituted acetic acid derivatives.
Applications De Recherche Scientifique
[(Octan-3-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of [(Octan-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and octan-3-ol, which may exert biological effects through various biochemical pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
Comparaison Avec Des Composés Similaires
[(Octan-3-yl)oxy]acetic acid can be compared with other similar compounds, such as:
Octyl acetate: An ester formed from octanol and acetic acid, used in fragrances and flavors.
Ethyl acetate: A common ester used as a solvent in various applications.
Butyl acetate: Another ester with similar uses in the production of coatings, adhesives, and cosmetics.
Uniqueness
This compound is unique due to its specific structure and the presence of the octan-3-yl group, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
92759-91-6 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2-octan-3-yloxyacetic acid |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-7-9(4-2)13-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |
Clé InChI |
BAXORYQRPOAMQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


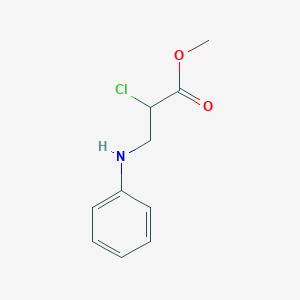



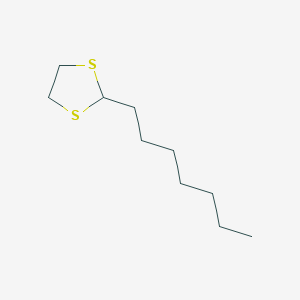
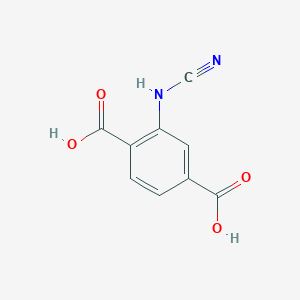
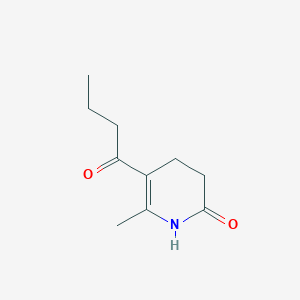
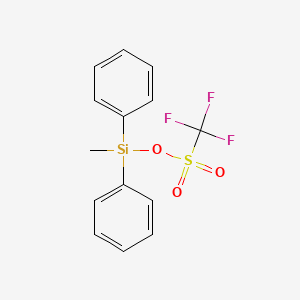
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
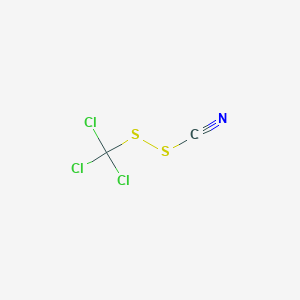
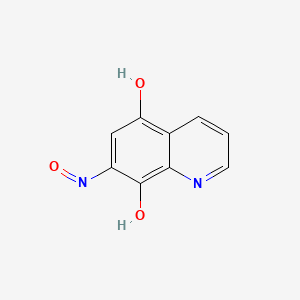
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
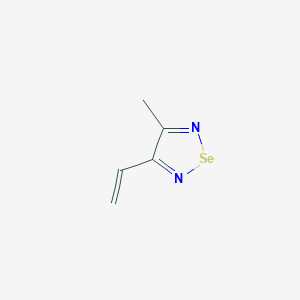
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
